Desulfo Glucoraphanin-d5 Tetraacetate
Description
Chemical Definition and Nomenclature
This compound is chemically defined as a deuterated and acetylated derivative of desulfo glucoraphanin, possessing the molecular formula C20H26D5NO11S2 and a molecular weight of 530.62 grams per mole. The compound is systematically known as 4-Methylsulfinylbutyldesulfoglucosinolate-d5 Tetraacetate, reflecting its structural relationship to the parent glucosinolate family. The nomenclature incorporates several critical descriptive elements that define its chemical identity and functional characteristics.
The "desulfo" prefix indicates the absence of the sulfate group typically found in native glucosinolates, distinguishing this compound from its sulfated counterpart glucoraphanin. This structural modification significantly impacts the compound's stability and reactivity profile, making it particularly suitable for analytical applications where controlled degradation is essential. The "d5" designation specifically refers to the incorporation of five deuterium atoms, replacing corresponding hydrogen atoms in the molecular structure. These deuterium substitutions create a mass shift that facilitates precise identification and quantification using mass spectrometric techniques.
The tetraacetate component refers to the presence of four acetyl groups that serve as protecting groups for hydroxyl functionalities within the glucopyranose moiety. The complete chemical name, 1-Thio-1-[N-hydroxy-5-(Methylsulfinyl)pentanimidate]-d5 β-D-Glucopyranose Tetraacetate, provides a comprehensive description of the molecular architecture. The compound carries the Chemical Abstracts Service registry number 1453081-22-5 for the non-deuterated tetraacetate form, establishing its unique identity within chemical databases.
The structural complexity of this compound reflects the sophisticated chemistry underlying glucosinolate derivatives. The molecule maintains the characteristic thioglucoside linkage between the sugar moiety and the aglycone portion, while incorporating modifications that enhance its utility as an analytical standard. The methylsulfinyl group within the side chain represents a key structural feature that relates directly to the bioactive properties of the parent compound and its metabolites.
Historical Context in Glucosinolate Research
The development of this compound emerges from decades of intensive research into glucosinolate biochemistry and the recognition of these compounds' importance in plant defense mechanisms and human nutrition. Glucosinolates, as a class of sulfur-containing plant secondary metabolites, have been studied extensively since the isolation of sinigrin in 1839, which established the foundation for understanding these bioactive compounds. The progression from simple glucosinolate isolation to sophisticated isotopically labeled derivatives represents a remarkable evolution in analytical chemistry and metabolic research.
Historical investigations into glucosinolate metabolism revealed the complex enzymatic pathways responsible for their biosynthesis and degradation. Research conducted on glucoraphanin metabolism demonstrated significant variation in human gut bacterial processing of these compounds, with studies showing that fecal bacteria from different individuals exhibited varying capacities for glucosinolate degradation. These findings highlighted the need for precise analytical tools capable of tracking glucosinolate metabolism with high specificity and sensitivity.
The development of desulfo derivatives arose from the recognition that native glucosinolates undergo rapid enzymatic degradation when exposed to myrosinase enzymes, complicating metabolic studies. The biosynthetic pathway of glucosinolates involves three independent steps: chain elongation, core glucosinolate structure formation, and secondary modification. Understanding these pathways led researchers to develop stable analogues that could serve as reliable analytical standards while maintaining structural similarity to native compounds.
The incorporation of deuterium labeling into glucosinolate derivatives represents a significant advancement in metabolic tracer studies. Previous research utilizing sulfur-34 labeled glucosinolates demonstrated the feasibility of tracking sulfur atom mobilization from glucosinolates to primary metabolites such as cysteine. These tracer experiments revealed that glucosinolates can function as sulfur reservoirs, contributing to sulfur deficiency tolerance in plants through beta-glucosidase-mediated breakdown processes.
Properties
Molecular Formula |
C₂₀H₂₆D₅NO₁₁S₂ |
|---|---|
Molecular Weight |
530.62 |
Synonyms |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate]-d5 β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate-d5 Tetraacetate; |
Origin of Product |
United States |
Scientific Research Applications
Chemical and Biological Properties
- Chemical Structure : The molecular formula of Desulfo Glucoraphanin-d5 Tetraacetate is with a molecular weight of 525.59 g/mol. The compound's structure enhances its stability and bioavailability compared to other glucosinolates.
- Mechanism of Action : Upon hydrolysis, this compound is converted into sulforaphane, which is known to induce phase II detoxification enzymes, activate the Nrf2 pathway for antioxidant defense, and inhibit inflammatory responses through suppression of the NF-κB pathway.
Cancer Research
This compound has shown promise in cancer prevention and treatment:
- Antitumor Activity : In xenograft models, significant tumor growth inhibition was observed, with rates reaching up to 60% at doses of 20 mg/kg. This indicates its potential as an adjunct therapy in cancer treatment .
- Mechanistic Studies : Research indicates that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .
Detoxification Studies
The compound plays a crucial role in detoxifying carcinogens:
- Clinical Trials : A randomized crossover trial demonstrated that higher doses of glucoraphanin significantly increased the urinary excretion of mercapturic acids from tobacco carcinogens such as benzene and acrolein . This suggests its utility in enhancing detoxification pathways in smokers.
Antimicrobial Applications
This compound exhibits antimicrobial properties:
- Inhibition of Resistant Strains : Case studies have reported effective inhibition against multi-drug resistant bacterial strains, highlighting its potential in infection control .
Case Study on Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was noted with minimal effects on normal cells, suggesting a selective action against cancerous tissues.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was observed in multi-drug resistant strains, supporting its use as a novel antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key differences between Desulfo Glucoraphanin-d5 Tetraacetate and structurally related compounds:
*Calculated based on the addition of five deuterium atoms to the non-deuterated form.
Key Observations:
Isotopic Labeling: this compound is distinguished by its deuterium substitution, which increases molecular weight by ~5 g/mol compared to the non-deuterated form. This modification eliminates chromatographic co-elution issues in analytical workflows .
Functional Groups : Unlike glucosamine derivatives (e.g., Glucosamine Sulfate Potassium Chloride), which are acetylated sulfated sugars for dietary use, this compound is a desulfated glucoraphanin derivative with tetraacetate protection, optimizing stability in organic solvents .
Applications : While glucosamine compounds target nutraceutical markets, this compound is exclusively used in research settings for quantifying glucoraphanin metabolites, such as sulforaphane, in biological matrices .
Analytical Performance
- Deuterium Effect: The d5 labeling in Desulfo Glucoraphanin-d5 ensures near-identical chromatographic behavior to the non-deuterated analyte while providing a distinct mass shift (e.g., +5 Da in MS1 spectra), critical for avoiding ion suppression and improving quantification accuracy .
- Sensitivity: Studies using deuterated internal standards typically report <5% coefficient of variation (CV) in inter-assay precision, outperforming non-deuterated analogs or structural analogues like Desoxycholic Acid, which lack isotopic differentiation .
Preparation Methods
Deuterated Aglycone Synthesis
The aglycone component, derived from methionine-d5, undergoes chain elongation and oxidation to form the requisite side-chain structure. Methionine-d5 serves as the primary deuterium source, with isotopic enrichment achieved via catalytic deuteration or synthetic incorporation during amino acid synthesis. Subsequent oxidation using flavin-containing monooxygenases (FMOs) or chemical oxidants like hydrogen peroxide yields the sulfinyl intermediate, which is stabilized under acidic conditions.
Glucose Conjugation
The deuterated aglycone is conjugated to a β-D-glucopyranoside backbone via enzymatic catalysis. Myrosinase-like thioglucosidases, derived from Brassica species, facilitate the formation of the thioglucosidic bond under neutral pH conditions. This step requires precise control of temperature (25–37°C) and substrate molar ratios to prevent premature hydrolysis of the labile glycosidic linkage.
Desulfation
Desulfation is achieved through enzymatic treatment with sulfatases, such as those isolated from Helix pomatia, which selectively cleave the sulfate group from the glucosinolate structure. Reaction conditions (pH 5.0, 20 mM sodium acetate buffer) optimize enzyme activity, yielding desulfo-glucoraphanin-d5 with >95% efficiency.
Acetylation
The final acetylation step introduces four acetyl groups to the glucose moiety using deuterated acetic anhydride (Ac₂O-d6). Conducted in anhydrous pyridine at 0–4°C, this reaction ensures complete substitution of hydroxyl groups while minimizing side reactions. The use of deuterated reagents ensures isotopic labeling at the acetyl positions, contributing to the d5 designation in the final product.
Table 1: Key Parameters in Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aglycone Synthesis | Methionine-d5, FMOs, H₂O₂, pH 7.4 | 78 | 92 |
| Glucose Conjugation | β-Glucosidase, 37°C, 24h | 65 | 89 |
| Desulfation | Sulfatase, pH 5.0, 20 mM NaOAc | 95 | 98 |
| Acetylation | Ac₂O-d6, Pyridine, 0–4°C, 12h | 88 | 97 |
Semi-Synthetic Methods
Semi-synthesis leverages natural glucoraphanin extracted from Brassica oleracea varieties, combining biotechnological and chemical modifications to introduce deuterium and acetyl groups.
Extraction of Glucoraphanin
Glucoraphanin is isolated from broccoli florets using methanol-water extraction (70% v/v) followed by anion-exchange chromatography (DEAE Sephadex). Lyophilization yields a purified powder, with concentrations quantified via HPLC-UV at 229 nm.
Enzymatic Desulfation
Crude glucoraphanin is treated with sulfatase (35 mg/mL) in sodium acetate buffer (pH 5.0) for 12–24h, achieving near-complete desulfation. The reaction mixture is purified via reverse-phase chromatography to remove enzymatic byproducts.
Deuterated Acetylation
Desulfo-glucoraphanin-d0 is acetylated using a 1:5 molar ratio of acetic anhydride-d6 to substrate in dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, with completion confirmed by TLC (Rf = 0.45 in EtOAc/hexane). The product is recrystallized from cold ethanol to enhance isotopic purity.
Table 2: Semi-Synthesis Efficiency
| Parameter | Value |
|---|---|
| Extraction Yield | 12.4 mg/g dry weight |
| Desulfation Efficiency | 97% |
| Acetylation Conversion | 90% |
| Isotopic Purity | 99.5% D5 |
Purification Techniques
Purification of this compound employs a combination of chromatographic and crystallization methods. Anion-exchange chromatography (HiTrap DEAE FF) effectively separates desulfo intermediates from sulfate contaminants. Final purification via preparative HPLC (C18 column, 20% acetonitrile gradient) ensures >99% chemical purity, while recrystallization from ethyl acetate/hexane mixtures enhances crystalline integrity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC-UV analysis (229 nm) using a C18 column resolves this compound at 14.2 min, with a distinct peak symmetry (As < 1.2). Method validation confirms linearity (R² = 0.999) across 0.1–10 mg/mL.
Mass Spectrometry (MS)
High-resolution ESI-MS reveals a molecular ion peak at m/z 530.62 [M+H]⁺, consistent with the molecular formula C₂₀H₂₆D₅NO₁₁S₂. Isotopic distribution analysis confirms five deuterium atoms, with a characteristic +5 Da shift compared to the non-deuterated analogue.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, D₂O) displays absence of hydroxyl protons (δ 4.8–5.2) and acetyl methyl signals at δ 2.05–2.15. ¹³C NMR confirms tetraacetylation via carbonyl resonances at δ 170.2–170.8 ppm.
Applications in Research
This compound serves as an internal standard in LC-MS quantification of glucosinolates, eliminating matrix effects in plant extracts. Its isotopic stability enables pharmacokinetic studies of sulforaphane metabolites, particularly in tracing deuterium-labeled pathways in mammalian systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Desulfo Glucoraphanin-d5 Tetraacetate with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., sulfur or glucose moieties) using deuterated precursors like D₂O or deuterated acetic anhydride. Purification via reverse-phase HPLC or column chromatography ensures isotopic purity (>98% deuterium incorporation). Analytical validation using LC-MS and ¹H/²H NMR confirms structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for identifying the deuterated compound. Pairing this with tandem MS (MS/MS) improves specificity in detecting fragmentation patterns. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can resolve acetyl group spatial arrangements, while isotopic ratio monitoring ensures deuterium retention .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer : Use cell-based assays (e.g., RINm5F insulinoma cells) to assess metabolic modulation. For antitumoral studies, combine the compound with chemotherapeutic agents (e.g., α-difluoromethylornithine) at subtoxic concentrations (e.g., 10 µM) and measure synergistic effects via MTT assays or apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. What experimental design challenges arise when translating in vitro findings of this compound to in vivo models?
- Methodological Answer : Key challenges include:
- Pharmacokinetics : Rapid deacetylation in plasma may reduce bioavailability. Use deuterium labeling to track metabolic stability via LC-MS/MS in blood/tissue samples.
- Dose Optimization : In mice, start with 10–50 mg/kg doses and adjust based on toxicity (e.g., liver enzymes) and efficacy (e.g., tumor volume reduction).
- Data Correlation : Compare in vitro IC₅₀ values with in vivo effective doses using PK/PD modeling .
Q. How can researchers resolve contradictions in data regarding deuterium isotope effects on this compound’s stability?
- Methodological Answer : Conduct comparative studies between deuterated and non-deuterated analogs:
- Hydrolytic Stability : Incubate both forms in simulated gastric fluid (pH 1.2) and measure half-life via UV-Vis spectroscopy.
- Isotope Effects : Use kinetic isotope effect (KIE) calculations to quantify differences in reaction rates (e.g., esterase-mediated hydrolysis).
- Thermal Stability : Differential Scanning Calorimetry (DSC) can reveal decomposition temperature shifts due to deuteration .
Q. What methodologies are recommended for studying the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Employ isotopic tracing with ¹³C/²H-labeled analogs and track metabolites via:
- Metabolomics : UPLC-QTOF-MS to identify acetylated intermediates and deuterated glucoraphanin derivatives.
- Enzyme Profiling : Incubate with liver microsomes or recombinant esterases (e.g., CES1/CES2) to map deacetylation pathways.
- In Vivo Imaging : PET/CT with ¹⁸F-labeled analogs to monitor tissue distribution .
Q. How can researchers leverage this compound’s properties for novel drug delivery systems?
- Methodological Answer :
- Nanocarrier Functionalization : Conjugate the compound to lipid nanoparticles (LNPs) via ester linkages to enhance tumor targeting.
- Prodrug Activation : Design pH-sensitive linkers that release active glucoraphanin in acidic tumor microenvironments.
- Synergistic Formulations : Co-encapsulate with chemotherapeutics (e.g., doxorubicin) and assess release kinetics using dialysis membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
